Longdaysin -

Longdaysin

Catalog Number: EVT-273537
CAS Number:
Molecular Formula: C16H16F3N5
Molecular Weight: 335.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Longdaysin (9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine) is a purine derivative that has garnered significant attention in scientific research for its role as a modulator of cellular circadian rhythms and inhibitor of specific protein kinases. [, ] This compound exhibits biological activity by targeting casein kinase I (CKI) isoforms, particularly CKIδ and CKIα, as well as ERK2. [, ] Research has highlighted its potential in studying and influencing biological processes related to circadian rhythm regulation, chondrogenesis, and cancer treatment. [, , , , , , , ]

NCC007

    Compound Description: NCC007 is a potent dual inhibitor of casein kinase Iα (CKIα) and CKIδ. It exhibits stronger period-lengthening effects than Longdaysin in cellular circadian assays. []

    Relevance: NCC007 is structurally related to Longdaysin and was developed through extensive modifications of the N9 and C2 positions of the Longdaysin scaffold. It demonstrates the potential for developing more potent circadian rhythm modulators by targeting both CKIα and CKIδ. []

KL001

    Compound Description: KL001 is a small molecule inhibitor that specifically targets the cryptochrome (CRY) proteins, essential components of the circadian clock. []

    Relevance: While structurally distinct from Longdaysin, KL001 serves as a valuable tool to study the circadian clock alongside Longdaysin, allowing researchers to investigate the effects of modulating different components of the clock machinery. []

6-Azopurine Photoswitches

    Compound Description: This class of compounds includes various heterocyclic azobenzene derivatives based on the Longdaysin scaffold. They are designed for photopharmacological applications, aiming to control the activity of CKIα with light. []

Reduced Azopurine Derivatives

    Compound Description: During the development of 6-Azopurine photoswitches, some derivatives underwent reduction to the corresponding hydrazines. Interestingly, some of these reduced forms exhibited potent circadian period-lengthening effects, exceeding those of their parent Longdaysin derivatives. []

    Relevance: The serendipitous discovery of these reduced azopurine derivatives with potent circadian activity demonstrates the potential for identifying novel bioactive compounds through unexpected chemical transformations. It also emphasizes the importance of investigating the metabolic fate and stability of drug candidates. []

Overview

Longdaysin is a small molecule identified as a potent modulator of circadian rhythms, specifically acting as an inhibitor of casein kinase I (CKI) isoforms. It was discovered through high-throughput screening aimed at identifying compounds that could influence the mammalian circadian clock. Longdaysin has been shown to significantly extend the period of circadian rhythms in various biological systems, making it a valuable tool for research into circadian biology and potential therapeutic applications.

Source and Classification

Longdaysin was first reported in a study published in 2010, where it was characterized as a dual inhibitor of casein kinase I delta and casein kinase I epsilon . It belongs to a class of compounds known as CKI inhibitors, which are crucial for regulating circadian rhythms by modulating the phosphorylation of clock proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of longdaysin involves several key steps focusing on modifying the purine scaffold. The initial synthesis begins with commercially available purine derivatives, which undergo reactions such as the Mitsunobu reaction to introduce various alkyl and aryl groups at specific positions on the purine ring.

  1. Starting Materials: The synthesis typically starts with purine derivatives.
  2. Key Reactions:
    • Mitsunobu Reaction: This reaction is used to attach isopropyl or ethyl groups to the C2 position of the purine structure.
    • Substitution Reactions: Following the initial modification, further substitutions are performed to enhance biological activity, particularly at the N9 position with groups like 3-trifluorobenzylamine .
  3. Purification and Characterization: The final products are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Molecular Structure Analysis

Structure and Data

Longdaysin's molecular structure is based on a purine core, which is modified at specific positions to enhance its inhibitory activity against CKI enzymes. The key features of its structure include:

  • Purine Backbone: Central to its function, providing a scaffold for modifications.
  • Functional Groups: The presence of substituents at positions C2 and N9 significantly influences its biological activity.

The molecular formula of longdaysin is C14H15F3N5C_{14}H_{15}F_3N_5, with a molecular weight of approximately 328.30 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Longdaysin primarily interacts with CKI enzymes through competitive inhibition, where it binds to the active site, preventing substrate phosphorylation. The following details outline its chemical reactivity:

  • Inhibition Mechanism: Longdaysin inhibits CKI by mimicking substrate binding, leading to altered phosphorylation states of circadian proteins.
  • Structure-Activity Relationship (SAR): Studies have shown that modifications at the C2 and N9 positions can significantly enhance or diminish inhibitory potency, indicating the importance of these sites in drug design .
Mechanism of Action

Process and Data

Longdaysin's mechanism of action involves its binding to CKI isoforms, leading to:

  1. Inhibition of Phosphorylation: By inhibiting CKI activity, longdaysin prevents the phosphorylation of clock proteins such as Period and Cryptochrome, which are critical for maintaining circadian rhythms.
  2. Circadian Period Lengthening: Experimental data indicate that longdaysin can extend the circadian period by several hours in mammalian cells, demonstrating its potential for manipulating biological clocks .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Longdaysin is typically presented as a solid crystalline compound.
  • Solubility: It exhibits moderate solubility in organic solvents but may require optimization for aqueous formulations.

Chemical Properties

  • Stability: Longdaysin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It shows reactivity typical of small-molecule inhibitors targeting protein kinases.
Applications

Scientific Uses

Longdaysin serves several important roles in scientific research:

  • Circadian Rhythm Studies: It is extensively used in studies aimed at understanding circadian biology and the molecular mechanisms underlying circadian regulation.
  • Therapeutic Potential: Given its ability to modulate circadian rhythms, longdaysin may have implications for treating disorders associated with circadian misalignment, such as sleep disorders and mood disorders .
  • Drug Development: Longdaysin derivatives are being explored for their potential as novel therapeutics targeting various aspects of circadian biology .
Introduction

Biochemical Profile of Longdaysin: Structural Characteristics and Pharmacological Classification

Structural Attributes

Longdaysin (chemical synonym: 9-Isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine) features a purine core modified with two pharmacophores:

  • An isopropyl group at the 9-position enhancing membrane permeability
  • A 3-(trifluoromethyl)benzyl moiety at the 6-amino position enabling hydrophobic interactions with kinase ATP-binding pockets [1]

The trifluoromethyl group contributes to metabolic stability and binding affinity, while the purine scaffold mimics ATP’s hydrogen-bonding capacity. This structure enables reversible, competitive kinase inhibition.

Table 1: Key Chemical and Physical Properties of Longdaysin

PropertyValueMethod
Molecular FormulaC₁₆H₁₆F₃N₅
Molecular Weight335.33 g/mol
Solubility50 mg/mL in DMSOExperimental
Physical FormWhite solidVisual inspection
StabilityStable for 6 months at -20°C in solutionReconstitution test
Purity≥99%HPLC

Pharmacological Classification

Longdaysin belongs to the kinase inhibitor class, specifically targeting:

  • Core Targets: CKIα (IC₅₀ = 5.6 µM) and CKIδ (IC₅₀ = 8.8 µM) [1]
  • Secondary Targets: Erk2 (IC₅₀ = 52 µM) and Cdk7 (IC₅₀ = 29 µM) with ≥5-fold lower affinity
  • Mechanistic Action: ATP-competitive and reversible inhibition, preventing phosphorylation of circadian substrates like PER1 [1] [2]

Table 2: Kinase Selectivity Profile of Longdaysin

Target KinaseIC₅₀ (µM)Function in Circadian System
CKIδ8.8Phosphorylates PER/CRY for degradation
CKIα5.6Complementary PER1 phosphorylation
Erk252Modulates CLOCK/BMAL1 activity
Cdk729Regulates RNA polymerase II

Affinity chromatography and siRNA validation confirmed CKIα, CKIδ, and Erk2 as primary targets mediating circadian period lengthening [2].

Historical Context: Emergence of Kinase Inhibitors in Therapeutic Research

Evolution of Circadian-Targeting Kinase Inhibitors

Prior kinase inhibitors in circadian research included:

  • D4476: A CKI inhibitor reducing PER phosphorylation but with limited period-lengthening effects (~2 hours at 50 µM)
  • IC261: Selective for CKIδ/ε but requiring high concentrations (IC₅₀ >20 µM) and showing cytotoxicity [1]

These tools revealed CKI’s role in PER degradation but exhibited modest efficacy. Longdaysin emerged from a 2010 high-throughput screen of 120,000 uncharacterized compounds using U2OS cells expressing a Bmal1-dLuc circadian reporter. It outperformed predecessors by inducing >10-hour period lengthening at 10 µM—unprecedented for chemical probes at the time [2].

Technical Advancements Enabled by Longdaysin

Longdaysin’s chemical tractability permitted two innovations:

  • Target Identification: Affinity chromatography coupled with mass spectrometry identified CKIα, CKIδ, and Erk2 as functional targets—revealing a kinase network rather than a single target [2].
  • Redundancy Characterization: Combinatorial siRNA knockdown demonstrated that simultaneous inhibition of all three kinases was necessary to replicate longdaysin’s dramatic period lengthening, explaining why earlier single-target inhibitors showed limited efficacy [2].

This highlighted kinase networks as critical for circadian robustness and established longdaysin as a tool for probing multi-kinase dependencies.

Significance of Wnt/β-Catenin and Circadian Rhythm Pathways in Disease Pathogenesis

Circadian-Kinase Interactions in Disease

Longdaysin illuminates how kinase modulation of circadian components influences pathology:

  • PER1 Stabilization: By inhibiting CKIα/δ-mediated PER1 phosphorylation, longdaysin blocks proteasomal degradation of this core clock protein, directly linking kinase activity to circadian period control [1] [2].
  • Cancer Relevance: Circadian disruption (e.g., Per2 downregulation) occurs in 80% of solid tumors, including breast cancer and hepatocellular carcinoma. Longdaysin-like kinase inhibition could theoretically restore circadian function but remains unexplored therapeutically [9].
  • Metabolic Dysregulation: Circadian kinases integrate feeding cycles with metabolism. Longdaysin studies reveal how CKIδ/α-ERK2 coordination maintains metabolic rhythm precision [2] [4].

Wnt/β-Catenin-Circadian Crosstalk

Longdaysin’s targets intersect with Wnt signaling via:

  • GSK-3β Regulation: Though not directly inhibited by longdaysin, GSK-3β phosphorylates β-catenin for degradation. Circadian kinases like CKIδ prime GSK-3β substrates, creating hierarchical control over Wnt outputs [3] [8].
  • Pathological Feedback: Upregulated Wnt/β-catenin in age-related macular degeneration (AMD) and cancer suppresses PPARγ and BMAL1 expression, further disrupting circadian rhythms. Longdaysin-like kinase inhibition could interrupt this loop [6] [8].
  • Therapeutic Implications: In exudative AMD, aberrant Wnt activation drives aerobic glycolysis. Circadian restoration via kinase modulation may counteract Warburg metabolism [6].

Table 3: Disease Contexts Linking Longdaysin’s Targets to Wnt/Circadian Pathways

DiseaseKinase DysregulationWnt/Circadian Crosstalk
Colorectal CancerCKIδ overexpressionWnt-driven c-MYC induction; PER2 silencing
Exudative AMDERK2 hyperactivityWnt/β-catenin ↑ → VEGF ↑; BMAL1 ↓
Metabolic SyndromeCKIε/δ variantsDisrupted hepatic glucose rhythms
Obsessive-Compulsive DisorderGSK-3β overactivityWnt suppression → circadian gene dysregulation

Properties

Product Name

Longdaysin

IUPAC Name

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine

Molecular Formula

C16H16F3N5

Molecular Weight

335.33 g/mol

InChI

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)

InChI Key

REKSFCCYDQMSIN-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Longdaysin

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.